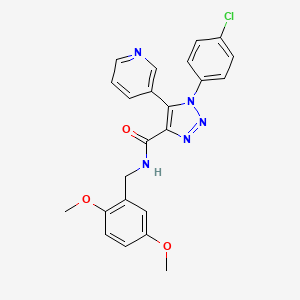

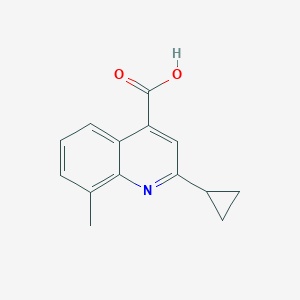

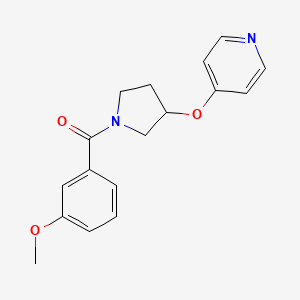

![molecular formula C17H16BrN3O4S2 B2479340 4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865159-69-9](/img/structure/B2479340.png)

4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BMB and belongs to the class of benzothiazole sulfonamide derivatives. BMB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-4-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as F1359-1202.

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Thiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacteria and fungi. The presence of the bromine atom and the sulfamoyl group enhances its antimicrobial properties, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that thiazole derivatives can exhibit potent anticancer activities. This compound, with its unique structure, has been investigated for its ability to induce apoptosis in cancer cells. Its mechanism involves disrupting the cell cycle and inhibiting the proliferation of cancerous cells, making it a potential candidate for cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a valuable compound for developing treatments for inflammatory diseases such as arthritis .

Antioxidant Activity

This compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of the thiazole ring and the sulfamoyl group contributes to its ability to scavenge free radicals and reduce oxidative damage. This property is beneficial for preventing diseases related to oxidative stress, such as neurodegenerative disorders .

Antidepressant and Anticonvulsant Effects

Studies have shown that derivatives of benzo[d]thiazol-2(3H)-one, similar to this compound, possess antidepressant and anticonvulsant properties. These effects are attributed to their ability to modulate neurotransmitter levels in the brain, making them potential candidates for treating depression and epilepsy .

Antidiabetic Potential

Thiazole derivatives have been investigated for their antidiabetic properties. This compound has shown promise in regulating blood glucose levels and improving insulin sensitivity in animal models. Its mechanism involves enhancing the activity of insulin receptors and promoting glucose uptake in cells .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. It has been found to protect neurons from damage caused by oxidative stress and inflammation. This property is particularly valuable for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

These applications highlight the diverse potential of (Z)-4-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

properties

IUPAC Name |

4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O4S2/c1-25-9-8-21-14-7-6-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMZZYHTLLPXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

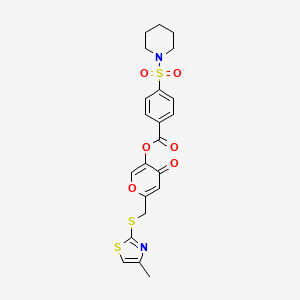

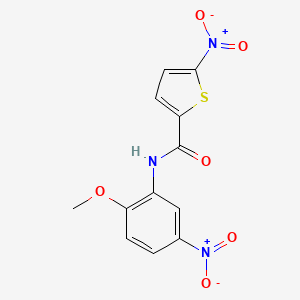

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)

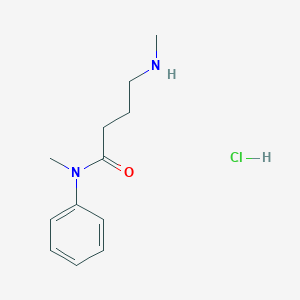

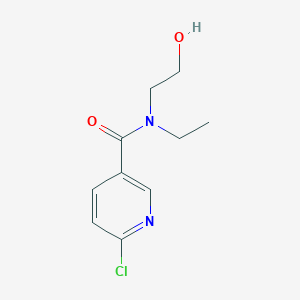

![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)

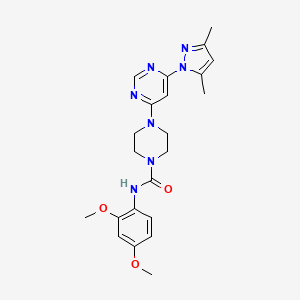

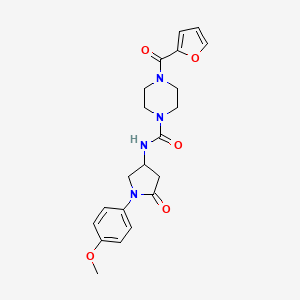

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)

![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)